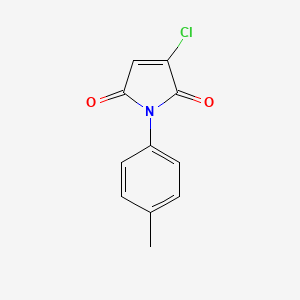
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- is a chemical compound with significant interest in various scientific fields. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a chloro and a methylphenyl substituent. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- typically involves the reaction of 3-chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione with suitable reagents under controlled conditions. One common method includes the use of acylation reactions where the pyrrole ring is functionalized with chloro and methylphenyl groups. Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing solvents and temperature control to optimize reaction conditions .
Analyse Des Réactions Chimiques
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the removal of the chloro group.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Reagents like sodium borohydride for reduction, and halogenating agents for substitution, are frequently used. .
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- finds applications in various scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, especially in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism by which 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity or interfere with cellular signaling pathways. The chloro and methylphenyl groups play a crucial role in binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- can be compared with other similar compounds such as:
- 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-
- 1H-Pyrrole-2,5-dione, 3-chloro-1-(3-methylphenyl)-
- 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-fluorophenyl)-
These compounds share the pyrrole-2,5-dione core but differ in their substituents, which influence their chemical reactivity and applications. The presence of different substituents like phenyl, methylphenyl, and fluorophenyl groups imparts unique properties, making each compound suitable for specific applications .
Propriétés
Numéro CAS |
53281-67-7 |
|---|---|
Formule moléculaire |
C11H8ClNO2 |
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
3-chloro-1-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H8ClNO2/c1-7-2-4-8(5-3-7)13-10(14)6-9(12)11(13)15/h2-6H,1H3 |
Clé InChI |
ATFKQNGAIVNOBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



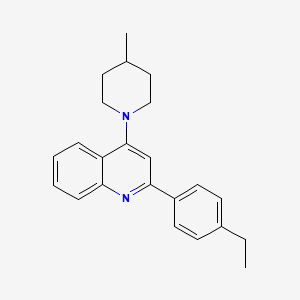

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11962654.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11962657.png)
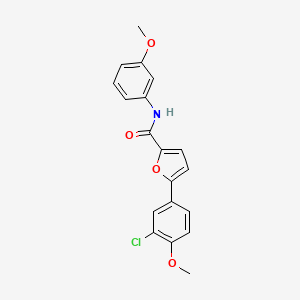

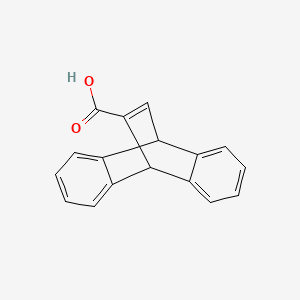
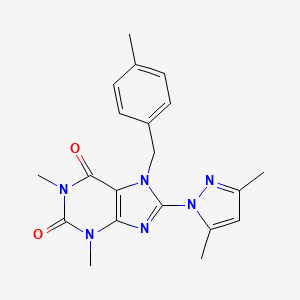
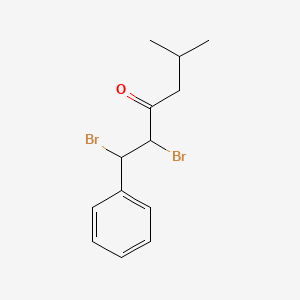

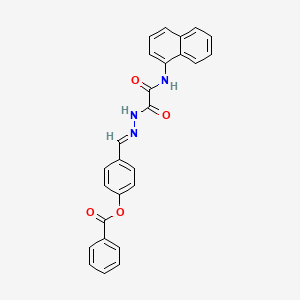
![8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B11962696.png)

